2-(9H-Fluoren-9-yl)ethanimidic acid
Description
Properties
CAS No. |
14683-96-6 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(9H-fluoren-9-yl)acetamide |
InChI |
InChI=1S/C15H13NO/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H2,16,17) |
InChI Key |
IARFDRTTYGOFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-yl)ethanimidic acid typically involves the reaction of fluorenone with thiosemicarbazide in the presence of a catalytic amount of glacial acetic acid in 1,4-dioxane . This reaction forms the intermediate 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which can then be further reacted with α-halocarbonyl compounds to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as solvent choice and temperature, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-yl)ethanimidic acid can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The imidic acid moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, amines, and substituted fluorenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(9H-Fluoren-9-yl)ethanimidic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism by which 2-(9H-Fluoren-9-yl)ethanimidic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The fluorenyl group can interact with different molecular targets, facilitating the formation of new chemical bonds and structures. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
- Its imidic acid group (pKa ~4–5) is more acidic than carboxylic acids (pKa ~2–3), which may influence reactivity in synthetic applications.
- Electron Effects: The cyanoethyl group in the carboximidic acid derivative () introduces strong electron-withdrawing effects, likely reducing basicity compared to the target compound’s ethanimidic acid.
Crystallographic and Stability Data
- (9H-Fluoren-9-yl)(phenyl)phosphinic acid (C19H15O2P): Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.5736 Å, b = 9.5668 Å, c = 9.6750 Å. The fluorenyl group contributes to dense packing and thermal stability up to 250°C .
- Fmoc-Protected Amino Acids: Crystallographic studies (e.g., SHELX-refined structures ) reveal that Fmoc groups induce steric hindrance, stabilizing intermediates in solid-phase peptide synthesis.
Inference for Target Compound: The fluorenyl scaffold likely imparts similar crystallinity and thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
